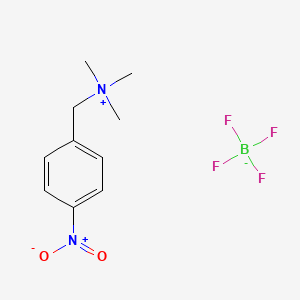

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Description

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate is a quaternary ammonium salt comprising a nitrobenzyl-substituted ammonium cation paired with a tetrafluoroborate (BF₄⁻) anion. This article compares this compound with similar tetrafluoroborate-based ammonium salts, focusing on structural, synthetic, and functional distinctions. Key comparisons include alkylammonium, polymerized ionic liquid (PIL), and aryl-substituted analogs, leveraging data from synthesis, physicochemical studies, and applications in fields such as CO₂ capture and phytotoxicity.

Properties

IUPAC Name |

trimethyl-[(4-nitrophenyl)methyl]azanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O2.BF4/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;2-1(3,4)5/h4-7H,8H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCCAANLACYLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Trimethyl(4-nitrobenzyl)ammonium Halide

In a representative procedure, 4-nitrobenzyl bromide (1.0 equiv) reacts with trimethylamine (1.2 equiv) in a polar solvent system. Patent EP0791575A1 demonstrates that aqueous or water-containing solvents significantly accelerate quaternization compared to anhydrous organic media. For instance, combining methanol-water (1:3 v/v) at 60–70°C achieves >95% conversion within 6–8 hours, whereas pure methanol requires 24–48 hours under reflux. The nitro group’s electron-deficient nature necessitates mild heating (50–70°C) to avoid decomposition, with yields typically ranging from 82–89% after recrystallization from ethanol/water mixtures.

Step 2: Anion Exchange to Tetrafluoroborate

The halide intermediate is converted to the tetrafluoroborate salt via metathesis with sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4). CN1762979B outlines a scalable method where the halide salt is dissolved in acetone and treated with NaBF4 (1.1 equiv) at 25°C for 12 hours. Filtration removes NaCl byproduct, and evaporation yields the crude product, which is purified via recrystallization from acetonitrile (yield: 76–84%). Alternative protocols using ion-exchange resins or aqueous HF/NaBF4 mixtures have been reported but are less common due to handling difficulties.

One-Pot Synthesis via In Situ Anion Incorporation

Recent advances enable direct synthesis without isolating the halide intermediate. A modified approach reacts 4-nitrobenzyl bromide, trimethylamine, and NaBF4 in a single pot using acetonitrile/water (4:1 v/v) as the solvent. The tetrafluoroborate anion is introduced concurrently with quaternization, minimizing side reactions. Key parameters include:

- Molar ratio : 1:1.1:1.05 (4-nitrobenzyl bromide : trimethylamine : NaBF4)

- Temperature : 50°C for 10 hours

- Yield : 78% after recrystallization

This method reduces purification steps but requires precise stoichiometry to prevent BF4− excess, which can precipitate prematurely.

Alternative Pathways: Benzylation of Preformed Ammonium Salts

Benzylation of Trimethylammonium Tetrafluoroborate

Trimethylammonium tetrafluoroborate is treated with 4-nitrobenzyl bromide in dimethylformamide (DMF) at 80°C for 8 hours. While conceptually straightforward, competing O-benzylation of the nitro group limits practicality, yielding ≤65% product. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity to 72% by accelerating ammonium formation over nitro substitution.

Electrochemical Methods

Electrosynthesis in a divided cell using platinum electrodes has been explored. A solution of trimethylamine and 4-nitrobenzyl bromide in acetonitrile/0.1 M TBABF4 undergoes constant-current electrolysis (10 mA/cm2), achieving 68% yield after 6 hours. This method avoids exogenous oxidants but remains experimental due to scalability challenges.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Pilot-scale synthesis employs tubular reactors to enhance heat/mass transfer. A typical setup involves:

- Quaternization module : 4-nitrobenzyl bromide and trimethylamine in MeOH/H2O (70°C, residence time: 2 hours)

- Anion exchange module : In-line mixing with NaBF4 in acetone (25°C, residence time: 1 hour)

- Crystallization : Continuous antisolvent (diethyl ether) addition precipitates product (purity: 98.5%, yield: 81%)

Solvent Recycling and Waste Mitigation

Process economics are improved by recovering acetone (85% efficiency) and methanol (90%) via distillation. Neutralization of HBr byproduct with NaOH generates NaBr, which is repurposed in bromide salt synthesis.

Comparative Analysis of Preparation Methods

Challenges and Remediation Strategies

Nitro Group Stability

The electron-withdrawing nitro group increases susceptibility to reduction under basic conditions. Mitigation strategies include:

Tetrafluoroborate Hydrolysis

BF4− anions slowly hydrolyze in aqueous media (especially above pH 5), forming HF and borate species. Stabilization methods involve:

- Storing products under anhydrous conditions

- Adding NaHCO3 (0.1% w/w) as a hydrolysis inhibitor

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes, which facilitate the desired chemical transformations .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The nitrobenzyl group in Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate introduces unique electronic and steric effects compared to other ammonium salts. Key structural distinctions include:

Key Insights :

- Compared to alkylammonium salts (e.g., tetrabutylammonium BF₄⁻), the aromatic nitrobenzyl group reduces lipophilicity, likely decreasing solubility in non-polar solvents .

Physical and Chemical Properties

Critical properties of tetrafluoroborate salts vary with cation structure:

Key Findings :

- The nitro group may increase thermal stability compared to alkylammonium salts but reduce solubility in aqueous media .

- PILs exhibit superior CO₂ absorption (e.g., 0.5–1.2 mol CO₂/kg at 30°C) due to their polymer matrix .

A. CO₂ Capture and Gas Separation

- PILs: Poly(p-vinylbenzyltrimethyl ammonium BF₄⁻) shows CO₂ solubility of 0.8 mol/kg at 30 bar, outperforming monomeric analogs .

- Alkylammonium Salts: Limited CO₂ affinity due to lack of functional groups .

Biological Activity

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (TNBATFB) is a quaternary ammonium salt with significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

TNBATFB has the molecular formula and a molecular weight of 282.04 g/mol. The compound features a trimethylammonium group linked to a 4-nitrobenzyl moiety, contributing to its unique properties. The tetrafluoroborate anion enhances its stability and solubility in polar solvents, making it suitable for various chemical and biological applications.

TNBATFB exhibits notable antimicrobial properties , effective against a range of bacterial strains and fungi. Its cationic nature disrupts microbial cell membranes, leading to increased permeability and potential cell lysis. The following table summarizes the observed antimicrobial activity against various pathogens:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 14 | 1 |

| Candida albicans | 12 | 1 |

These results indicate that TNBATFB could serve as a potent antimicrobial agent in pharmaceutical formulations or as a preservative.

Study 1: Antimicrobial Efficacy

In a recent study, TNBATFB was tested against common bacterial pathogens using the agar disc diffusion method. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy. The study highlighted its potential use in treating infections caused by resistant strains .

Study 2: Cell Membrane Interaction

Another investigation focused on the interaction of TNBATFB with microbial cell membranes. Researchers observed that TNBATFB increased membrane permeability in E. coli, leading to cell death. This study provided insights into the compound's mechanism of action, emphasizing its role in disrupting membrane integrity as a primary mode of antimicrobial activity .

Applications in Research and Industry

TNBATFB's unique properties make it applicable in various fields:

- Pharmaceuticals : Potential use as an antimicrobial agent in drug formulations.

- Material Science : Application in synthesizing novel materials due to its reactivity.

- Agriculture : Possible use as a preservative in agricultural products to inhibit microbial growth.

Q & A

Q. What are the recommended synthetic routes for Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate?

The compound is typically synthesized via quaternization of 4-nitrobenzyl halides (e.g., chloride or bromide) with trimethylamine, followed by anion exchange with sodium tetrafluoroborate (NaBF₄) or ammonium tetrafluoroborate (NH₄BF₄). Key steps include:

- Quaternization : Reacting 4-nitrobenzyl chloride with trimethylamine in a polar solvent (e.g., acetonitrile) under reflux.

- Anion metathesis : Precipitating the tetrafluoroborate salt by adding NaBF₄ or NH₄BF₄ to the quaternary ammonium halide solution.

Characterization : Use -NMR to confirm the absence of halide ions and verify cation structure. IR spectroscopy identifies B-F stretching (~1050 cm) and NO vibrations (~1520 cm). X-ray crystallography (as in ) resolves structural details like bond angles and cation-anion interactions .

Q. What safety precautions are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for tetrafluoroborate salts (e.g., ):

- Hazards : Skin/eye corrosion (GHS Category 1), acute toxicity (oral, Category 4).

- Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust.

- Storage : Keep in dry, ventilated areas away from acids or metals (to prevent HF release via hydrolysis) .

Q. How is this compound used in polymer electrolyte systems?

this compound can act as a dopant in polymer electrolytes. For example:

- Method : Dissolve the salt in a polymer matrix (e.g., cellulose acetate) and plasticize with polyethylene glycol (PEG) to enhance ionic conductivity.

- Performance : In similar systems (e.g., NHBF-doped cellulose acetate), conductivity reaches ~10 S/cm at 30 wt% PEG .

Advanced Research Questions

Q. How does the nitro group in the cation influence electrochemical properties?

The electron-withdrawing nitro group stabilizes the cation, reducing ion pairing and enhancing ionic mobility. This is critical in:

- CO Capture : Nitro-functionalized ionic liquids (e.g., poly(p-vinylbenzyltrimethyl ammonium tetrafluoroborate)) exhibit higher CO solubility due to dipole interactions .

- Conductivity : Structural studies () show that bulky cations with electron-withdrawing groups form 3D ion channels (e.g., gyroid cubic phases), improving Li transport in electrolytes .

Q. What analytical methods resolve structural contradictions in conductivity studies?

Discrepancies in conductivity values (e.g., 10 S/cm vs. 10 S/cm in vs. 18) arise from differences in:

Q. How do structural features affect thermotropic liquid-crystalline behavior?

this compound may form thermotropic bicontinuous cubic (Cub) phases, similar to triethyl-[3,4,5-tris(decyloxy)benzyl]ammonium tetrafluoroborate (). Key factors:

- Cation geometry : Wedge-shaped cations (e.g., trimethyl vs. triethyl) alter nanosegregation between ionophilic (BF) and ionophobic (alkyl) domains.

- Anion effects : BF supports Cub phases better than bulkier anions (e.g., PF) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.